N-{(Z)-2-(4-chlorophenyl)-1-[(cyclohexylamino)carbonyl]ethenyl}benzamide N-{(Z)-2-(4-chlorophenyl)-1-[(cyclohexylamino)carbonyl]ethenyl}benzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15716274
InChI: InChI=1S/C22H23ClN2O2/c23-18-13-11-16(12-14-18)15-20(22(27)24-19-9-5-2-6-10-19)25-21(26)17-7-3-1-4-8-17/h1,3-4,7-8,11-15,19H,2,5-6,9-10H2,(H,24,27)(H,25,26)/b20-15-
SMILES:
Molecular Formula: C22H23ClN2O2
Molecular Weight: 382.9 g/mol

N-{(Z)-2-(4-chlorophenyl)-1-[(cyclohexylamino)carbonyl]ethenyl}benzamide

CAS No.:

Cat. No.: VC15716274

Molecular Formula: C22H23ClN2O2

Molecular Weight: 382.9 g/mol

* For research use only. Not for human or veterinary use.

N-{(Z)-2-(4-chlorophenyl)-1-[(cyclohexylamino)carbonyl]ethenyl}benzamide -

Specification

Molecular Formula C22H23ClN2O2
Molecular Weight 382.9 g/mol
IUPAC Name N-[(Z)-1-(4-chlorophenyl)-3-(cyclohexylamino)-3-oxoprop-1-en-2-yl]benzamide
Standard InChI InChI=1S/C22H23ClN2O2/c23-18-13-11-16(12-14-18)15-20(22(27)24-19-9-5-2-6-10-19)25-21(26)17-7-3-1-4-8-17/h1,3-4,7-8,11-15,19H,2,5-6,9-10H2,(H,24,27)(H,25,26)/b20-15-
Standard InChI Key VDEGLBPHGBMXDW-HKWRFOASSA-N
Isomeric SMILES C1CCC(CC1)NC(=O)/C(=C/C2=CC=C(C=C2)Cl)/NC(=O)C3=CC=CC=C3
Canonical SMILES C1CCC(CC1)NC(=O)C(=CC2=CC=C(C=C2)Cl)NC(=O)C3=CC=CC=C3

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition

N-{(Z)-2-(4-chlorophenyl)-1-[(cyclohexylamino)carbonyl]ethenyl}benzamide has the molecular formula C₂₂H₂₃ClN₂O₂ and a molecular weight of 382.9 g/mol. Its IUPAC name, N-[(Z)-1-(4-chlorophenyl)-3-(cyclohexylamino)-3-oxoprop-1-en-2-yl]benzamide, reflects the stereochemistry (Z-configuration) and functional group arrangement.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₂₂H₂₃ClN₂O₂
Molecular Weight382.9 g/mol
IUPAC NameN-[(Z)-1-(4-chlorophenyl)-3-(cyclohexylamino)-3-oxoprop-1-en-2-yl]benzamide
Canonical SMILESC1CCC(CC1)NC(=O)C(=CC2=CC=C(C=C2)Cl)NC(=O)C3=CC=CC=C3

Stereochemical and Electronic Features

The compound’s Z-configuration ensures spatial proximity between the 4-chlorophenyl and benzamide groups, potentially influencing intermolecular interactions. The conjugated ethenyl linker facilitates electron delocalization across the aromatic systems, as evidenced by its isomeric SMILES string. Quantum mechanical calculations on similar structures suggest that this conjugation may enhance stability and optical properties, making it suitable for materials science applications.

Hypothetical Synthesis Pathways

Retrosynthetic Analysis

While no explicit synthesis protocols for this compound exist in published literature, its structure suggests feasible routes using established organic reactions:

  • Amidation: Coupling a benzoyl chloride derivative with a preformed enamine intermediate.

  • Wittig Reaction: Constructing the ethenyl bridge via phosphorus ylide-mediated olefination.

Proposed Stepwise Synthesis

A hypothetical synthesis could proceed as follows:

Table 2: Hypothetical Synthesis Steps

StepReactionReagents/Conditions
1Cyclohexylamine + Chloroacetyl ChlorideBase (e.g., Et₃N), THF, 0–5°C
2Formation of Enamine4-Chlorobenzaldehyde, Heat, Toluene
3Amidation with Benzoyl ChlorideDCM, Pyridine, Room Temperature

This route assumes the formation of a stable enamine intermediate, followed by benzamide coupling. The Z-configuration would arise from steric control during the Wittig step.

Challenges and Future Directions

Current limitations include the lack of empirical data on this compound’s synthesis yield, stability, and toxicity. Future research should prioritize:

  • Optimized Synthesis: Scaling up production via catalytic asymmetric methods.

  • Biological Screening: Testing against cancer cell lines and pathogenic bacteria.

  • Photophysical Studies: Measuring fluorescence quantum yield and charge mobility.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator